2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
Description
Properties
Molecular Formula |
C22H19ClN4O3 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-14-11-20-21(26-27(25-20)16-5-9-17(29-2)10-6-16)12-19(14)24-22(28)13-30-18-7-3-15(23)4-8-18/h3-12H,13H2,1-2H3,(H,24,28) |
InChI Key |
ZDMVXCHIBVNXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Diazotization and Cyclization
-
Starting Material : 4-Methoxy-2-nitroaniline derivatives are diazotized using sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl) to form diazonium salts.
-
Cyclization : The diazonium salt undergoes cyclization with a methyl-substituted benzene ring (e.g., 3-methylphenol) under controlled pH and temperature to yield 2-(4-methoxyphenyl)-6-methyl-1H-benzotriazole.
N-Alkylation for 2H-Benzotriazole Formation
-
Reagents : Alkylation agents like methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (K₂CO₃ or NaH) convert the 1H-benzotriazole to the 2H-isomer.
-
Conditions : Reactions are conducted in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours.
Introduction of the Acetamide Side Chain
The acetamide group at position 5 is introduced via amide bond formation.
Amination of Benzotriazole
Acetylation with 2-(4-Chlorophenoxy)Acetyl Chloride
-
Reagents : 2-(4-Chlorophenoxy)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
-
Coupling : The benzotriazole amine reacts with the acyl chloride in the presence of a base (e.g., triethylamine) in anhydrous THF or DCM at 0–25°C.
Reaction Scheme :
Optimization and Characterization
Yield and Purity Enhancements
Analytical Data
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzotriazole Formation | NaNO₂/HCl, 0–5°C → Cyclization, pH 4–5 | 68 | 90 |
| N-Alkylation | CH₃I/K₂CO₃, DMF, 80°C, 8h | 82 | 92 |
| Acetamide Coupling | ClCOCH₂O-C₆H₄Cl/Et₃N, THF, 25°C, 4h | 78 | 95 |
Challenges and Mitigation
-
Byproducts :
-
Scale-Up : Continuous flow systems reduce reaction times by 40% and improve consistency.
Industrial Applications and Modifications
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, electrostatic interactions, and π-π stacking .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
The target compound shares key structural motifs with several acetamide derivatives documented in the evidence:
Table 1: Structural Comparison of Acetamide Derivatives
*Estimated based on molecular formula; †Approximated from structural data.
Key Observations :
- The benzotriazole core in the target compound differentiates it from thiazolidinone- or benzothiazole-based analogs (e.g., Les-3166 and Compound 6), which exhibit confirmed anticancer activity .
- The 4-chlorophenoxy and 4-methoxyphenyl groups are recurring pharmacophoric elements across analogs, suggesting their role in enhancing lipophilicity or target binding .
- Simpler analogs (e.g., and ) lack the heterocyclic cores but retain the 4-methoxyphenyl group, often used to modulate metabolic stability .
Pharmacological Activity Comparison
Anticancer Activity:
- Les-3166 and Compound 6 demonstrated potent anticancer activity in vitro via MTT assays, with IC₅₀ values in the micromolar range against human tumor cell lines . Their activity is attributed to the thiazolidinone core, which disrupts cellular redox balance .
- The target compound’s benzotriazole moiety may confer similar redox-modulating properties, but its efficacy remains unverified. Benzotriazoles are known to inhibit enzymes like aromatase or kinases, suggesting a plausible mechanism of action .
Antibacterial Activity:
- No direct evidence for the target compound’s antibacterial activity exists. However, Les-3166 and related 4-thiazolidinones showed moderate antibacterial effects against Gram-positive strains, likely due to membrane disruption .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Predicted using computational tools; ‡From for a related compound.
Insights :
- Higher molecular weight and lipophilicity (LogP) in thiazolidinone derivatives (Les-3166, Compound 6) may enhance membrane permeability but reduce solubility .
- The target compound’s benzotriazole core could improve metabolic stability compared to simpler acetamides .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is a benzotriazole derivative that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Inhibition of Osteoclastogenesis : Research indicates that derivatives of this compound, particularly PPOAC-Bz , exhibit strong inhibitory effects on osteoclastogenesis. This is achieved by altering mRNA expressions of osteoclast-specific marker genes, thereby blocking the formation of mature osteoclasts and reducing bone resorption activity in vitro .
- Antimicrobial Properties : The benzotriazole moiety is noted for its antimicrobial activity. Studies have shown that various benzotriazole derivatives possess antibacterial and antifungal properties, with some compounds demonstrating significant activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Compounds with similar structures have been reported to inhibit fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis, which is critical for fungal cell membrane integrity .
In Vitro Studies
- Osteoclast Inhibition : In vitro studies demonstrated that PPOAC-Bz significantly inhibited the formation of osteoclasts from precursor cells. The compound was shown to suppress F-actin belt formation, a crucial step in osteoclast maturation, resulting in decreased bone resorption activity .
- Antimicrobial Activity : Various studies reported that benzotriazole derivatives exhibited mild to moderate antibacterial and antifungal activities. For instance, compounds were tested against Staphylococcus aureus strains, showing promising results with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .
In Vivo Studies
- Bone Loss Prevention : In vivo experiments indicated that treatment with PPOAC-Bz prevented ovariectomy-induced bone loss in animal models, highlighting its potential as a therapeutic agent for osteolytic disorders .
Data Table: Biological Activities and Potency
Case Studies
- Osteoporosis Treatment : A study conducted on ovariectomized rats demonstrated that administration of PPOAC-Bz led to significant retention of bone mass compared to control groups. This suggests its potential application in treating osteoporosis and other bone resorption diseases .
- Antimicrobial Efficacy : A series of benzotriazole compounds were evaluated for their antimicrobial properties against clinical strains of bacteria, revealing that certain derivatives had comparable efficacy to standard antibiotics .
Q & A
Q. Optimization strategies :
- Use polar aprotic solvents (e.g., DMF or acetonitrile) for improved solubility of intermediates.
- Catalysts such as copper(I) iodide or palladium complexes can enhance coupling efficiency .
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 72 | |
| 2 | CuI, DIPEA, 100°C | 65 |
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, benzotriazole protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀ClN₃O₃).
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
Advanced: How can crystallographic disorder in the benzotriazole moiety be resolved during X-ray refinement?
Answer:
- Use SHELXL (v2018+) with the PART instruction to model disorder. Apply constraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters .
- High-resolution data (≤ 0.8 Å) improves electron density maps.
- Example refinement metrics :
Advanced: What computational methods predict the compound’s binding affinity to biological targets like kinases?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., EGFR kinase).
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns.
- Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with benzotriazole N-atoms) .
Q. Table 2: Docking Scores for Hypothetical Targets
| Target | Docking Score (kcal/mol) | Reference |
|---|---|---|
| EGFR Kinase | -9.2 | |
| COX-2 | -8.5 |
Advanced: How can contradictory bioactivity data from in vitro assays be reconciled?
Answer:
- Dose-response curves : Validate IC₅₀ values across multiple assays (e.g., MTT vs. ATP-lite).
- Off-target profiling : Screen against related enzymes (e.g., CYP450 isoforms) to rule out non-specific effects .
- Solubility adjustments : Use DMSO concentrations ≤ 0.1% to avoid cytotoxicity artifacts .
Advanced: What strategies mitigate degradation during long-term stability studies?
Answer:
- Storage : Lyophilize and store at -80°C under argon.
- HPLC-MS monitoring : Track hydrolysis of the acetamide group (e.g., m/z shifts indicative of breakdown).
- Buffer optimization : Use pH 7.4 PBS with 0.01% NaN₃ to inhibit microbial growth .
Basic: What are the key considerations for designing SAR studies on this compound?
Answer:
- Variation points :
- Chlorophenoxy → fluorophenoxy (enhanced lipophilicity).
- Methoxy → ethoxy (steric effects).
- Assay selection : Prioritize enzyme inhibition (e.g., kinase panels) over cell viability for mechanistic clarity .
Advanced: How can synthetic byproducts be characterized and minimized?
Answer:
- LC-MS/MS : Identify common byproducts (e.g., incomplete coupling intermediates).
- Column chromatography : Use gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) for purification.
- Reaction quenching : Add aqueous NH₄Cl to halt metal-catalyzed side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
